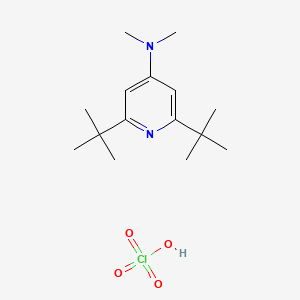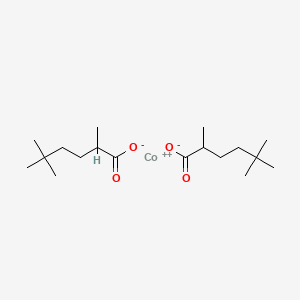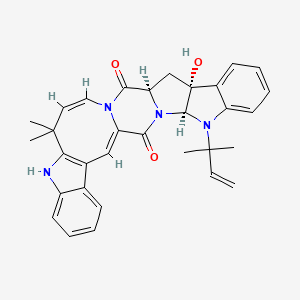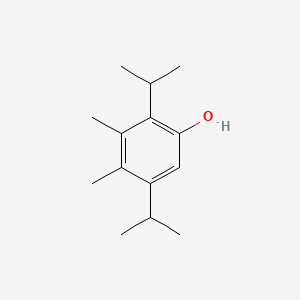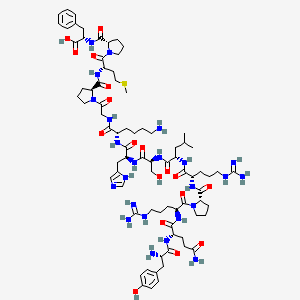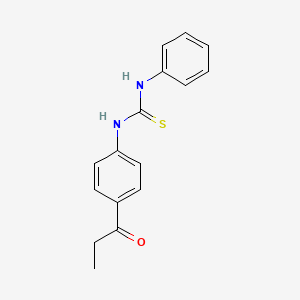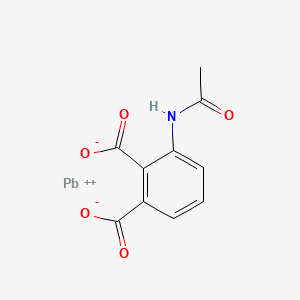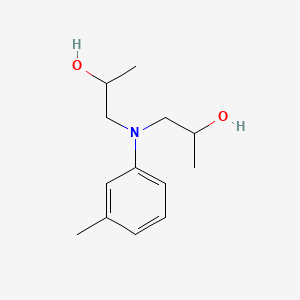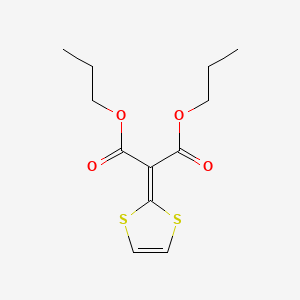
Bis(5-methylhexoxy)-sulfanyl-sulfanylidene-lambda5-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le Bis(5-méthylhexoxy)-sulfanyl-sulfanylidene-lambda5-phosphane est un composé chimique connu pour sa structure et ses propriétés uniques. Il contient un noyau de phosphane avec deux groupes 5-méthylhexoxy et une fraction sulfanyl-sulfanylidene.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du Bis(5-méthylhexoxy)-sulfanyl-sulfanylidene-lambda5-phosphane implique généralement la réaction du 5-méthylhexanol avec un précurseur de phosphane approprié dans des conditions contrôlées. La réaction est effectuée en présence d'un catalyseur, souvent un complexe de métal de transition, pour faciliter la formation du produit souhaité. Les conditions réactionnelles, telles que la température, la pression et le solvant, sont optimisées pour obtenir un rendement et une pureté élevés.
Méthodes de production industrielle
Dans un contexte industriel, la production de Bis(5-méthylhexoxy)-sulfanyl-sulfanylidene-lambda5-phosphane implique des réacteurs à grande échelle et des procédés à flux continu. L'utilisation de systèmes automatisés assure un contrôle précis des paramètres réactionnels, conduisant à une qualité de produit constante. Le processus industriel peut également inclure des étapes de purification, telles que la distillation ou la cristallisation, pour éliminer les impuretés et obtenir le produit final sous une forme pure.
Analyse Des Réactions Chimiques
Types de réactions
Le Bis(5-méthylhexoxy)-sulfanyl-sulfanylidene-lambda5-phosphane subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones, en fonction de l'oxydant et des conditions utilisées.
Réduction : Les réactions de réduction peuvent convertir la fraction sulfanyl-sulfanylidene en thiols ou en d'autres formes réduites.
Substitution : Les groupes 5-méthylhexoxy peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène, l'acide m-chloroperbenzoïque (m-CPBA) et le permanganate de potassium. Les réactions sont généralement effectuées à température ambiante ou à des températures légèrement élevées.
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés dans des conditions douces.
Substitution : Des nucléophiles comme les alcoolates, les amines ou les halogénures peuvent être utilisés dans des réactions de substitution, souvent en présence d'une base pour faciliter la réaction.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des thiols. Les réactions de substitution entraînent le remplacement des groupes 5-méthylhexoxy par d'autres groupes fonctionnels.
Applications De Recherche Scientifique
Le Bis(5-méthylhexoxy)-sulfanyl-sulfanylidene-lambda5-phosphane a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme réactif en synthèse organique, en particulier dans la formation de ligands de phosphane pour la catalyse.
Biologie : La structure unique du composé en fait un candidat pour l'étude des interactions enzymatiques et des modifications protéiques.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique, en particulier dans le développement de nouveaux médicaments ciblant des voies biochimiques spécifiques.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux de spécialité, notamment les polymères et les revêtements.
Mécanisme d'action
Le mécanisme par lequel le Bis(5-méthylhexoxy)-sulfanyl-sulfanylidene-lambda5-phosphane exerce ses effets implique des interactions avec des cibles moléculaires telles que les enzymes et les récepteurs. Le composé peut moduler les voies biochimiques en se liant aux sites actifs ou en modifiant la conformation des protéines cibles. Ces interactions peuvent entraîner des changements dans les processus cellulaires, ce qui rend le composé utile à la fois dans la recherche et les applications thérapeutiques.
Mécanisme D'action
The mechanism by which Bis(5-methylhexoxy)-sulfanyl-sulfanylidene-lambda5-phosphane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to changes in cellular processes, making the compound useful in both research and therapeutic applications.
Comparaison Avec Des Composés Similaires
Composés similaires
Bis(5-méthylhexyl) hydrogènedithiophosphate : Similaire en structure mais avec des groupes fonctionnels différents, conduisant à des propriétés chimiques et des applications distinctes.
Dérivés du thiazole : Ces composés partagent certaines caractéristiques structurales et sont utilisés dans diverses applications médicales et industrielles.
Unicité
Le Bis(5-méthylhexoxy)-sulfanyl-sulfanylidene-lambda5-phosphane est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent une réactivité et des applications potentielles distinctes. Sa capacité à subir de multiples types de réactions chimiques et sa polyvalence dans la recherche scientifique en font un composé précieux dans divers domaines.
Propriétés
Formule moléculaire |
C14H31O2PS2 |
|---|---|
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
bis(5-methylhexoxy)-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C14H31O2PS2/c1-13(2)9-5-7-11-15-17(18,19)16-12-8-6-10-14(3)4/h13-14H,5-12H2,1-4H3,(H,18,19) |
Clé InChI |
ZWDNDBKBNCKCQR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCOP(=S)(OCCCCC(C)C)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


